molecular formula C4H5NO B13929396 Oxetane-2-carbonitrile

Oxetane-2-carbonitrile

Cat. No.: B13929396
M. Wt: 83.09 g/mol
InChI Key: SHMLZNJGRQRUSC-UHFFFAOYSA-N
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Description

2-Oxetanecarbonitrile is a chemical compound characterized by a four-membered oxetane ring with a nitrile group attached to it. The molecular formula of 2-oxetanecarbonitrile is C4H5NO. This compound is of significant interest in organic chemistry due to its unique ring structure and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxetanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropionitrile with a base can lead to the formation of 2-oxetanecarbonitrile via intramolecular cyclization. Another method involves the use of diazo compounds and subsequent O-H insertion and C-C bond-forming cyclization .

Industrial Production Methods

Industrial production of 2-oxetanecarbonitrile typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction conditions to facilitate the cyclization and formation of the oxetane ring. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acids and Bases: Used for ring-opening reactions.

    Nucleophiles: Employed in substitution reactions.

    Photochemical Conditions: Utilized in cycloaddition reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-oxetanecarbonitrile involves its reactivity due to the strained oxetane ring and the presence of the nitrile group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can influence biological pathways and processes, making 2-oxetanecarbonitrile a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of structural features makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

oxetane-2-carbonitrile

InChI

InChI=1S/C4H5NO/c5-3-4-1-2-6-4/h4H,1-2H2

InChI Key

SHMLZNJGRQRUSC-UHFFFAOYSA-N

Canonical SMILES

C1COC1C#N

Origin of Product

United States

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